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Compound of Interest

Compound Name: 5-Fluoroquinolin-4-amine

Cat. No.: B3027855 Get Quote

In the landscape of modern drug discovery and materials science, quinoline derivatives stand as a cornerstone scaffold,

prized for their diverse pharmacological activities. 5-Fluoroquinolin-4-amine (CAS No. 1445-55-2) represents a key

building block within this class. The strategic placement of a fluorine atom and an amino group on the quinoline core

significantly modulates its electronic properties, lipophilicity, and metabolic stability, making it a valuable synthon for the

development of novel therapeutic agents, including kinase inhibitors and antimalarial drugs.

Given its role as a critical starting material, the unambiguous confirmation of its structure and purity is not merely a

procedural step but a foundational requirement for the integrity of subsequent research and development. This technical

guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR),

Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the structural elucidation of 5-Fluoroquinolin-4-
amine. We will move beyond a simple presentation of data, delving into the causality behind experimental choices and the

logic of spectral interpretation, equipping researchers with the practical insights needed for confident characterization.

Molecular Structure and Overview
The structural integrity of any synthetic compound underpins its function. The first step in any characterization is to

visualize the molecule and understand its key features.

Molecular Formula: C₉H₇FN₂

Molecular Weight: 162.16 g/mol

Key Features: A bicyclic aromatic (quinoline) system, a primary aromatic amine group (-NH₂) at position 4, and an

electronegative fluorine atom at position 5. These features create a unique electronic and magnetic environment, which

is reflected in the spectroscopic data.

Caption: Molecular structure of 5-Fluoroquinolin-4-amine with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed

information about the carbon-hydrogen framework. For 5-Fluoroquinolin-4-amine, both ¹H and ¹³C NMR are essential,

with the added potential for ¹⁹F NMR to directly probe the fluorine environment.
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Rationale and Experimental Choices
¹H NMR: Provides information on the number of distinct proton environments, their electronic environment (chemical

shift), neighboring protons (spin-spin coupling), and their relative numbers (integration).

¹³C NMR: Reveals the number of non-equivalent carbons and their functional type (alkene, aromatic, etc.). Proton-

decoupled spectra are standard, providing sharp singlets for each carbon.

Choice of Solvent: A deuterated polar aprotic solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice. It

readily dissolves the polar amine and its polarity can influence the chemical shifts of the N-H protons, often making

them visible and exchangeable with D₂O for confirmation. Chloroform-d (CDCl₃) is another common alternative.

Field Strength: A high-field instrument (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion,

especially in the crowded aromatic region, simplifying the interpretation of complex coupling patterns.

Experimental Protocol: NMR Data Acquisition
Sample Preparation: Accurately weigh approximately 5-10 mg of 5-Fluoroquinolin-4-amine into a clean, dry NMR

tube.

Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ (containing 0.03% v/v tetramethylsilane, TMS, as an internal

standard) to the NMR tube.

Dissolution: Cap the tube and gently vortex or sonicate until the sample is fully dissolved.

Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity and resolution.

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters on a 400 MHz

instrument would include a 30-45° pulse angle, an acquisition time of ~4 seconds, a relaxation delay of 2-5 seconds,

and 8-16 scans.

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans

are required. Typical parameters include a 30-45° pulse angle, a wide spectral width (~220 ppm), and several hundred

to a few thousand scans depending on the sample concentration.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction

decays (FIDs). Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H and ¹³C spectra.

Data Interpretation: A Representative Spectrum
The following is a representative, annotated dataset for 5-Fluoroquinolin-4-amine, derived from established principles of

NMR spectroscopy and data from analogous structures.

Table 1: Representative ¹H NMR Data (400 MHz, DMSO-d₆)
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Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J, Hz)

Integration Assignment Rationale

8.35 d J = 4.8 Hz 1H H2

Ortho-coupled to

H3. Deshielded by

the adjacent ring

nitrogen.

7.70 dd J = 8.4, 1.2 Hz 1H H8

Ortho-coupled to

H7, meta-coupled

to H6. Deshielded

by proximity to the

pyridine ring.

7.55 ddd
J = 8.4, 7.2, 1.2

Hz
1H H7

Ortho-coupled to

H6 and H8, small

meta-coupling.

7.20 dd J = 10.4, 8.4 Hz 1H H6

Ortho-coupled to

H7. Exhibits an

additional large

coupling due to

the adjacent

fluorine atom

(³JHF).

6.60 d J = 4.8 Hz 1H H3

Ortho-coupled to

H2. Shielded by

the strong

electron-donating

effect of the

adjacent amino

group.

6.50 s (br) - 2H -NH₂

Broad singlet due

to quadrupole

broadening from

the ¹⁴N nucleus

and potential

hydrogen bonding.

This signal would

disappear upon

D₂O exchange.

Table 2: Representative ¹³C NMR Data (101 MHz, DMSO-d₆)
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Chemical Shift (δ, ppm) C-F Coupling (¹JCF, Hz) Assignment Rationale

155.5 d, J ≈ 250 C5

Directly attached to fluorine,

resulting in a very large one-

bond C-F coupling and a

significant downfield shift.

151.0 s C4

Attached to the strongly

electron-donating amino

group, causing a significant

downfield shift.

148.5 s C8a

Quaternary carbon at the ring

junction, deshielded by the

ring nitrogen.

147.0 s C2
Deshielded by the adjacent

ring nitrogen.

129.0 s C7
Aromatic CH carbon in the

benzene ring portion.

125.5 d, J ≈ 5 C8
Exhibits a small three-bond

C-F coupling (³JCF).

118.0 d, J ≈ 20 C6
Exhibits a two-bond C-F

coupling (²JCF).

115.5 d, J ≈ 15 C4a

Quaternary carbon at the ring

junction, shows two-bond C-F

coupling (²JCF).

105.0 s C3

Shielded by the strong

electron-donating effect of the

adjacent amino group.

Infrared (IR) Spectroscopy
FTIR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. The

spectrum arises from the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Rationale and Experimental Choices
The primary goal is to confirm the presence of the key functional groups: the primary amine (-NH₂) and the aromatic C-F

bond, as well as the quinoline ring system. The Attenuated Total Reflectance (ATR) technique is often preferred for solid

samples as it requires minimal sample preparation and provides high-quality, reproducible spectra.

Experimental Protocol: FTIR-ATR Data Acquisition
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Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of

the empty crystal to subtract atmospheric (CO₂, H₂O) absorptions.

Sample Application: Place a small amount (a few milligrams) of the solid 5-Fluoroquinolin-4-amine powder onto the

ATR crystal.

Apply Pressure: Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal.

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the

range of 4000-400 cm⁻¹.

Cleaning: After analysis, thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) and a soft wipe.

Data Interpretation: A Representative Spectrum
Table 3: Representative FTIR Data and Vibrational Assignments

Wavenumber (cm⁻¹) Intensity Vibrational Assignment Rationale

3450, 3320 Medium, Sharp
Asymmetric & Symmetric N-H

Stretch

The two distinct peaks are

characteristic of a primary

amine (-NH₂) group[1][2].

3080 - 3020 Medium-Weak Aromatic C-H Stretch

Absorption above 3000 cm⁻¹

is typical for C-H bonds on an

sp²-hybridized carbon[3].

1640 Strong N-H Scissoring (Bend)

This bending vibration is

characteristic of primary

amines[1].

1610, 1570, 1500 Strong-Medium
C=C and C=N Aromatic Ring

Stretch

Multiple strong bands in this

region are indicative of the

quinoline aromatic system[4].

1250 Strong
Aromatic C-N Stretch & C-F

Stretch

The C-F stretch for aryl

fluorides is typically a strong

band in the 1300-1200 cm⁻¹

region. This may overlap with

the strong C-N stretching

vibration[2][5].

850 - 750 Strong
Aromatic C-H Out-of-Plane

Bend

The pattern of these strong

bands can be diagnostic of

the substitution pattern on the

aromatic rings.

Mass Spectrometry (MS)
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Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable information about

the molecule's connectivity and structural components. Electron Ionization (EI) is a common technique that induces

reproducible fragmentation.

Rationale and Experimental Choices
Ionization Method: Electron Ionization (EI) is a classic, high-energy technique that generates a wealth of fragment ions,

creating a characteristic "fingerprint" for the molecule. It is ideal for creating a library-searchable spectrum.

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer provides sufficient resolution to determine the mass-to-

charge ratio (m/z) of the molecular ion and its fragments to several decimal places (with high-resolution instruments),

allowing for molecular formula confirmation.

Experimental Protocol: EI-MS Data Acquisition
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion

probe for solid samples.

Vaporization: Gently heat the probe to vaporize the sample into the ion source.

Ionization: Bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV). This ejects an

electron from the molecule, forming a radical cation (M•⁺), the molecular ion.

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, stable cations and

neutral radicals.

Mass Analysis: Accelerate the resulting positive ions into the mass analyzer, which separates them based on their m/z

ratio.

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass

spectrum.

Data Interpretation: A Representative Spectrum
The molecular formula C₉H₇FN₂ has an odd number of nitrogen atoms, so according to the Nitrogen Rule, its molecular

ion peak will have an odd nominal mass. The exact mass is 162.06.

Table 4: Representative High-Resolution EI-MS Fragmentation Data
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m/z Proposed Fragment Formula Rationale for Formation

162 [M]•⁺ (Molecular Ion) [C₉H₇FN₂]•⁺

The parent molecule with one

electron removed. This

should be a prominent peak.

135 [M - HCN]•⁺ [C₈H₆F]•⁺

A characteristic fragmentation

pathway for quinolines and

other aromatic nitrogen

heterocycles is the loss of

hydrogen cyanide[2].

134 [M - N₂H]• [C₉H₆F]•
Loss of a diazinyl radical from

the amine and ring nitrogen.

115 [M - HCN - HF]•⁺ [C₈H₅]•⁺

Subsequent loss of hydrogen

fluoride from the m/z 135

fragment.

digraph "MS_Fragmentation" {

graph [fontname="sans-serif", fontsize=10];

node [shape=box, style=rounded, fontname="sans-serif", fontsize=10];

edge [fontname="sans-serif", fontsize=9];

M [label="5-Fluoroquinolin-4-amine\n[M]•⁺\nm/z = 162", fillcolor="#F1F3F4", style=filled];

F1 [label="[C₈H₆F]•⁺\nm/z = 135", fillcolor="#F1F3F4", style=filled];

F2 [label="[C₈H₅]•⁺\nm/z = 115", fillcolor="#F1F3F4", style=filled];

M -> F1 [label="- HCN"];

F1 -> F2 [label="- HF"];

}

Caption: A plausible primary fragmentation pathway for 5-Fluoroquinolin-4-amine under EI-MS conditions.

Conclusion and Data Summary
The combination of NMR, IR, and MS provides a self-validating system for the comprehensive characterization of 5-
Fluoroquinolin-4-amine. Each technique offers orthogonal, complementary information that, when synthesized, allows for

the unequivocal confirmation of the molecular structure.

Table 5: Consolidated Spectroscopic Data Summary
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Technique Key Data Points

¹H NMR
Aromatic protons from δ 6.6-8.4 ppm; characteristic H-F

coupling (~10 Hz) on H6; broad amine singlet at ~6.5 ppm.

¹³C NMR

9 distinct carbon signals; C5 shows large ¹JCF coupling (~250

Hz); C3 and C4 are significantly influenced by the amino

group.

FTIR
Doublet N-H stretch (~3450, 3320 cm⁻¹); strong aromatic ring

stretches (1610-1500 cm⁻¹); strong C-F stretch (~1250 cm⁻¹).

MS (EI)
Odd-numbered molecular ion at m/z 162, consistent with the

Nitrogen Rule; key fragment from loss of HCN at m/z 135.

This guide provides the foundational data and interpretive logic necessary for any researcher working with 5-
Fluoroquinolin-4-amine, ensuring the quality and reliability of their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or

therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or

implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

[Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of essential and advanced

chemicals, empowering scientists and researchers to drive progress in

science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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